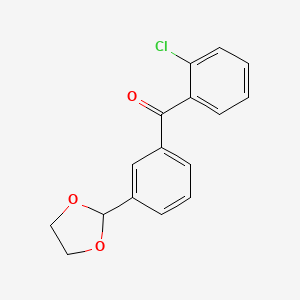

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOIXLJSBWZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645072 | |

| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-25-6 | |

| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Benzophenone Scaffold in Drug Discovery

Benzophenones are a class of organic compounds characterized by a diarylketone core structure, (C₆H₅)₂CO.[1] This scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Benzophenone derivatives are known to exhibit a range of biological activities, including their use as sunscreen agents to prevent UV-induced skin damage.[2][3] The versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

The target molecule, 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone, incorporates two key functionalities: a chlorine atom on one phenyl ring and a dioxolane group on the other. The chloro-substitution can significantly influence the molecule's electronic properties and metabolic stability, while the dioxolane group serves as a protected aldehyde, which can be a valuable synthetic handle for further molecular elaboration. This combination of features makes it an attractive intermediate for the synthesis of more complex molecules, potentially for applications in drug discovery and materials science.

Physicochemical Properties (Predicted)

Based on the analysis of structurally similar compounds, the following physicochemical properties are predicted for this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₃ClO₃ |

| Molecular Weight | 288.73 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate); Insoluble in water |

| Melting Point | Estimated 80-100 °C |

Synthetic Pathway: A Friedel-Crafts Approach

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.[6][7]

The proposed synthesis of this compound involves a two-step process starting from commercially available precursors.

Step 1: Protection of 3-bromobenzaldehyde

The first step is the protection of the aldehyde group of 3-bromobenzaldehyde as a cyclic acetal (dioxolane). This is a standard procedure to prevent the aldehyde from reacting under the conditions of the subsequent Friedel-Crafts reaction.[8]

Step 2: Friedel-Crafts Acylation

The second step is a Friedel-Crafts acylation between the Grignard reagent derived from 2-(3-bromophenyl)-1,3-dioxolane and 2-chlorobenzoyl chloride. The use of a Grignard reagent followed by acylation is a common alternative to the direct Friedel-Crafts reaction, especially when dealing with functionalized arenes.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-bromophenyl)-1,3-dioxolane

-

To a solution of 3-bromobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(3-bromophenyl)-1,3-dioxolane.

Step 2: Synthesis of this compound

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.

-

Slowly add a solution of 2-(3-bromophenyl)-1,3-dioxolane (1 equivalent) in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the Grignard reagent to 0 °C.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring. The aromatic region will display complex splitting patterns due to the substitution on both phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the acetal carbon, and the methylene carbons of the dioxolane.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1650-1670 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic and aliphatic protons, and C-O stretching of the dioxolane group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the correct molecular ion peak corresponding to the molecular formula C₁₆H₁₃ClO₃, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Potential Applications in Drug Development and Chemical Synthesis

The structure of this compound suggests several potential applications:

-

Intermediate for Heterocycle Synthesis: The protected aldehyde can be deprotected to reveal a reactive aldehyde functionality, which can then be used in a variety of cyclization reactions to form heterocyclic compounds, a common feature in many pharmaceuticals.

-

Scaffold for Library Synthesis: The benzophenone core can be further functionalized at various positions on the aromatic rings, making it an ideal starting point for the creation of a library of related compounds for high-throughput screening in drug discovery programs.

-

Photochemical Applications: Benzophenones are well-known photosensitizers.[1] The title compound could be investigated for its photochemical properties and potential use in photodynamic therapy or as a photoinitiator in polymer chemistry.

Conclusion

This technical guide has presented a detailed, albeit hypothetical, pathway for the synthesis and characterization of this compound. By leveraging the well-established Friedel-Crafts acylation and standard protecting group chemistry, this molecule should be readily accessible to synthetic chemists. The predicted analytical data provides a benchmark for its characterization. The versatile structure of this compound makes it a promising candidate for further research in medicinal chemistry and materials science.

References

- PubChem. (n.d.). 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone.

- Appchem. (n.d.). 3-chloro-3'-(1,3-dioxolan-2-yl)benzophenone.

- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.

- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

- ChemicalBook. (n.d.). 3,5-DICHLORO-3'-(1,3-DIOXOLAN-2-YL)BENZOPHENONE.

- Matrix Scientific. (n.d.). 3-Chloro-3'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone.

- Pharmaffiliates. (n.d.). Ketotifen Fumarate - Impurity C.

- Google Patents. (n.d.). Preparation method of 2-chloro-benzophenone.

- BOC Sciences. (n.d.). Ketotifen Impurity C.

- Wikipedia. (n.d.). Benzophenone.

- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- ChemicalBook. (n.d.). 126939-27-3.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Review on Synthesis and Medicinal Importance of 2-Aminobenzophenones.

- Google Patents. (n.d.). Process for benzophenones.

- Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.

- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

- Google Patents. (n.d.). A process for the preparation of substituted benzophenones.

- BLDpharm. (n.d.). 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile.

- CymitQuimica. (n.d.). 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile.

- ResearchGate. (2025). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.

- PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium.

- PubChem. (n.d.). 1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;dihydroxy(oxo)phosphanium.

- Centers for Disease Control and Prevention. (2013). Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan.

- Ataman Kimya. (n.d.). BENZOPHENONE-3.

- Matrix Scientific. (n.d.). 3-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone.

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. researchgate.net [researchgate.net]

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone chemical properties

An In-depth Technical Guide to 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

Introduction

This compound is a polysubstituted aromatic ketone of significant interest in synthetic organic chemistry. As a functionalized benzophenone derivative, it serves as a versatile intermediate, primarily in the development of complex molecular architectures required for pharmaceuticals and materials science. The strategic placement of its chloro, ketone, and protected aldehyde (dioxolane) functionalities allows for a sequence of selective chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. This compound is an organic molecule featuring a central ketone group linking a 2-chlorophenyl ring and a 3-(1,3-dioxolan-2-yl)phenyl ring. The dioxolane group is a cyclic acetal, serving as a common protecting group for an aldehyde.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (2-chlorophenyl)(3-(1,3-dioxolan-2-yl)phenyl)methanone | N/A |

| CAS Number | 898759-25-6 | [1] |

| Molecular Formula | C₁₆H₁₃ClO₃ | [1] |

| Molecular Weight | 288.73 g/mol | [1] |

| SMILES | Clc1ccccc1C(=O)c1cccc(c1)C1OCCO1 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like dichloromethane, THF, and ethyl acetate; insoluble in water (predicted) | [2] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is typically achieved through a multi-step process that leverages classic organic reactions. The core of the synthesis is the formation of the diaryl ketone structure, most commonly via a Friedel-Crafts acylation. The causality behind the chosen pathway is rooted in the need to selectively introduce functional groups while preventing unwanted side reactions, hence the use of a protecting group strategy.

Proposed Synthetic Workflow

A logical and field-proven approach involves two main stages:

-

Protection of the Aldehyde : 3-Bromobenzaldehyde is first protected to prevent the aldehyde from reacting under the strongly acidic and electrophilic conditions of the Friedel-Crafts reaction.

-

Formation of the Ketone : The protected aryl bromide is converted to a nucleophile (via a Grignard reagent) which then reacts with an appropriate electrophile, or alternatively, a Friedel-Crafts acylation is performed. A common industrial method is the Friedel-Crafts acylation between an acid chloride and an aromatic ring.[3]

Experimental Protocol: Laboratory-Scale Synthesis

Step 1: Protection of 3-Bromobenzaldehyde

-

To a solution of 3-bromobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromophenyl)-1,3-dioxolane.

Step 2: Friedel-Crafts Acylation

-

In a separate flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable solvent such as dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride (1 equivalent) to the suspension.

-

Add the product from Step 1, 2-(3-bromophenyl)-1,3-dioxolane (1 equivalent), dropwise to the reaction mixture, maintaining the temperature below 5°C. Note: This step is a variation of the standard Friedel-Crafts acylation; a more common route would involve acylation of a more electron-rich aromatic ring. A Grignard-based route is often more reliable for less reactive substrates.

-

Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC or HPLC.

-

Carefully quench the reaction by slowly pouring it onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify the crude material by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this molecule stems from the distinct reactivity of its three key functional domains: the dioxolane ring, the ketone carbonyl, and the carbon-chlorine bond.

-

Dioxolane Group (Protected Aldehyde) : The acetal is stable under neutral and basic conditions but is readily hydrolyzed under aqueous acidic conditions (e.g., HCl in THF/water) to deprotect the aldehyde. This "latent aldehyde" is the primary reason for the molecule's utility as an intermediate, allowing the aldehyde to be revealed for subsequent reactions like reductive amination, Wittig reactions, or oxidation after other transformations have been performed on the molecule.

-

Ketone Carbonyl : The benzophenone ketone is electrophilic and can undergo nucleophilic addition. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

-

Aryl Chloride : The chlorine atom on the phenyl ring is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the adjacent carbonyl group. However, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

Caption: Key reaction pathways for the title compound.

Spectroscopic Profile

While specific experimental data is proprietary to manufacturers, a theoretical spectroscopic profile can be predicted based on the molecule's structure.

-

¹H NMR : The spectrum would show complex multiplets in the aromatic region (approx. 7.2-8.0 ppm). The single proton of the acetal (on the carbon between the two oxygens) would appear as a distinct singlet around 5.8-6.0 ppm. The four protons of the ethylene glycol bridge in the dioxolane ring would likely appear as a multiplet around 4.0-4.2 ppm.

-

¹³C NMR : The spectrum would show a characteristic signal for the ketone carbonyl carbon around 195 ppm. The acetal carbon would appear around 100-105 ppm. The carbons of the dioxolane ring would be observed around 65 ppm. Multiple signals would be present in the aromatic region (125-140 ppm).

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O stretch of the diaryl ketone would be prominent around 1660-1680 cm⁻¹. C-O stretching bands for the acetal would appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z 288. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic building block. Its bifunctional nature (a ketone and a protected aldehyde) allows for sequential and site-selective modifications.

-

Pharmaceutical Synthesis : Benzophenone derivatives are scaffolds for various pharmacologically active agents.[2] The title compound can be used as a precursor where the chloro-substituted ring and the second ring can be independently functionalized. For example, the ketone can be converted into a different functional group, followed by deprotection of the aldehyde and its subsequent conversion into an amine, acid, or another side chain, building molecular complexity.

-

Materials Science : Benzophenones are used as photoinitiators in polymer chemistry.[2] While this specific molecule's primary role is as a synthetic intermediate, its core structure is relevant to the development of novel polymers and functional materials.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the parent compound benzophenone and similar chlorinated aromatic ketones, the following hazards and precautions should be considered.[4][5]

-

Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]

-

Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[4]

-

Conclusion

This compound is a valuable synthetic intermediate whose chemical architecture is deliberately designed for multi-step organic synthesis. Its key features—the reactive ketone, the potential for cross-coupling at the chloro-position, and the acid-labile dioxolane protecting group—provide chemists with a versatile toolkit for constructing complex target molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development, particularly within the pharmaceutical industry.

References

-

Appchem. 3-chloro-3'-(1,3-dioxolan-2-yl)benzophenone | 898779-21-0. Available at: [Link]

-

Appchem. This compound | 898759-25-6. Available at: [Link]

-

PubChem. 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

-

ScienceLab.com. Material Safety Data Sheet for Benzophenone. Available at: [Link]

- Google Patents. CN106397156A - Preparation method of 2-chloro-benzophenone.

-

Wikipedia. Benzophenone. Available at: [Link]

- Google Patents. WO2011089385A1 - New processes for producing benzophenone derivatives.

- Google Patents. US2773903A - Process for benzophenones.

- Google Patents. WO2001051440A1 - A process for the preparation of substituted benzophenones.

-

Reagent-Instrument Network. 3-chloro-4'-(1,3-dioxolan-2-yl)benzophenone. Available at: [Link]

-

SciELO. 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Available at: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available at: [Link]

-

PubChem. 2-(1,3-Dioxolan-2-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

-

Ataman Kimya. BENZOPHENONE-3. Available at: [Link]

Sources

Spectroscopic Profile of 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of such compounds is fundamentally reliant on a multi-pronged analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying principles and experimental workflows necessary for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Molecular Structure and Physicochemical Properties

This compound (C₁₆H₁₃ClO₃) possesses a molecular weight of 288.73 g/mol [1]. Its structure comprises a benzophenone core, substituted with a chlorine atom on one aromatic ring and a 1,3-dioxolane group on the other. This unique combination of a halogenated aromatic ketone and a cyclic acetal imparts specific spectroscopic characteristics that are key to its identification and characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the dioxolane ring. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | 8H |

| Dioxolane CH | ~5.8 | Singlet | 1H |

| Dioxolane CH₂ | ~4.0 | Multiplet | 4H |

The aromatic region (7.2-7.8 ppm) will be complex due to the overlapping signals of the eight protons on the two benzene rings. The specific substitution patterns will lead to a series of doublets, triplets, and multiplets. The proton on the acetal carbon of the dioxolane ring is expected to appear as a singlet around 5.8 ppm. The four protons of the ethylene glycol unit of the dioxolane will likely appear as a multiplet around 4.0 ppm[2].

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the carbonyl group and the varied electronic environments of the aromatic carbons will result in a wide range of chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 120 - 140 |

| Acetal Carbon (O-C-O) | 100 - 110 |

| Dioxolane Carbons (O-CH₂) | 60 - 70 |

The carbonyl carbon of the benzophenone moiety is expected to resonate in the downfield region of 190-200 ppm[3]. The aromatic carbons will appear between 120 and 140 ppm, with the carbon bearing the chlorine atom and the carbons adjacent to the carbonyl and dioxolane groups showing distinct shifts. The acetal carbon of the dioxolane ring will have a characteristic signal around 100-110 ppm, and the two methylene carbons of the dioxolane will be found in the 60-70 ppm range.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic rings, and the C-O bonds of the dioxolane.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aromatic Ketone) | 1660 - 1690 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Acetal) | 1050 - 1150 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-Cl | 600 - 800 | Medium to Strong |

A strong absorption band between 1660 and 1690 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic ketone[3][4]. The presence of conjugation with the aromatic rings lowers the frequency compared to a saturated ketone[3][4]. The C-O stretching vibrations of the acetal group in the dioxolane ring are expected to produce strong bands in the 1050-1150 cm⁻¹ region[5]. Aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹[6].

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Lower the ATR press and apply consistent pressure to the sample.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

For this compound (MW = 288.73), the molecular ion peak (M⁺) should be observed at m/z 288, with a characteristic M+2 isotope peak at m/z 290 with approximately one-third the intensity, confirming the presence of one chlorine atom.

Key Fragmentation Pathways:

The primary fragmentation of benzophenones involves cleavage of the bonds adjacent to the carbonyl group[7].

Caption: Predicted major fragmentation pathways in EI-MS.

-

α-Cleavage: The most prominent fragmentation will be the cleavage of the C-C bonds flanking the carbonyl group, leading to the formation of two primary acylium ions:

-

[2-chlorobenzoyl]⁺ cation at m/z 139/141.

-

[3-(1,3-dioxolan-2-yl)phenylcarbonyl]⁺ cation at m/z 149.

-

-

Secondary Fragmentation:

-

The [2-chlorobenzoyl]⁺ cation can lose a neutral CO molecule to form the [2-chlorophenyl]⁺ cation at m/z 111/113[7].

-

The [3-(1,3-dioxolan-2-yl)phenylcarbonyl]⁺ cation can undergo further fragmentation.

-

Loss of CO from the benzoyl-type fragments can lead to the formation of the phenyl cation at m/z 77[7].

-

Experimental Protocol for GC-MS Analysis

A robust method for analyzing this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an electron ionization (EI) source[8].

| Parameter | Value |

| GC Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 50-350 m/z |

Sample Preparation: A 1 mg/mL stock solution in a suitable solvent like dichloromethane or methanol should be prepared and diluted to a final concentration of 10 µg/mL for analysis[8].

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data, based on established principles of spectroscopy and analysis of related compounds, serves as a reliable guide for researchers. The experimental protocols outlined in this document provide a framework for obtaining high-quality, reproducible data, which is paramount in the fields of drug discovery and materials science. By integrating these three analytical techniques, scientists can confidently confirm the identity, purity, and structure of this and other novel chemical entities.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

Baughman, B. M., Stennett, E. M., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]

-

Catinella, G., Cevolani, L., De-Eknamkul, W., Fardella, G., & Gloer, J. B. (2006). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(8), 1141–1149. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Allcock, S. J., Catterick, T., & Jones, G. (1968). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 1098. [Link]

-

Appchem. This compound. [Link]

-

Royal Society of Chemistry. (n.d.). 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. rsc.org [rsc.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Elucidation of the Mechanism of Action for 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

An In-Depth Technical Guide to the

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone is a novel synthetic compound with a chemical architecture that suggests a high potential for biological activity. The benzophenone scaffold is a well-established pharmacophore present in numerous bioactive molecules, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and endocrine-modulating effects[1][2]. The inclusion of a 1,3-dioxolane ring is known to enhance the biological efficacy of compounds through improved ligand-target interactions, while the chloro-substitution can further potentiate these effects[3][4]. This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. We will delve into hypothesized mechanisms based on its structural motifs and present detailed, field-proven experimental protocols to rigorously test these hypotheses. This document is intended to serve as a strategic roadmap for researchers aiming to unlock the therapeutic potential of this promising molecule.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound emerges as a compelling candidate for investigation due to the convergence of three key structural features, each with a history of imparting significant biological activity.

-

The Benzophenone Core: This diarylketone is a privileged scaffold in medicinal chemistry. Its derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and some have found application as anti-inflammatory agents and endocrine modulators[1][5].

-

The 1,3-Dioxolane Moiety: Often utilized as a protective group in chemical synthesis, the 1,3-dioxolane ring is also a recognized "activity-enhancing" fragment in drug design[3][6]. The two oxygen atoms within this heterocyclic ring can act as hydrogen bond acceptors, facilitating stronger and more specific interactions with biological targets[3].

-

Chloro-Substitution: The presence of a chlorine atom on one of the phenyl rings is not merely an incidental modification. Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Specifically, chloro-substitution can enhance binding affinity and has been shown to increase the androgen receptor antagonistic activity of certain benzophenone derivatives[4].

The confluence of these structural elements in this compound necessitates a thorough and systematic investigation into its mechanism of action. This guide will provide the conceptual framework and the practical, step-by-step methodologies to achieve this.

Physicochemical Properties and Predicted Bioavailability

While experimental data for this compound is not yet publicly available, we can infer some of its key properties based on its structure.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C16H13ClO3 | [7] |

| Molecular Weight | 288.73 g/mol | [7][8] |

| CAS Number | 898759-25-6 | [7] |

| Predicted LogP | 3.5 - 4.5 | Computational (e.g., ALOGPS) |

| Predicted Solubility | Low in water, soluble in organic solvents | Based on lipophilic nature |

| Predicted Druglikeness | Favorable | Adherence to Lipinski's Rule of Five |

The predicted lipophilicity suggests that the compound will have good membrane permeability, a prerequisite for intracellular targeting. However, its low aqueous solubility may present formulation challenges that will need to be addressed in later stages of development.

Hypothesized Mechanisms of Action: A Multi-pronged Approach

Based on the extensive literature on its constituent moieties, we can formulate several plausible hypotheses for the mechanism of action of this compound.

Hypothesis 1: Endocrine Disruption via Androgen Receptor Antagonism

Benzophenone derivatives are notorious for their endocrine-disrupting potential, with some acting as potent antagonists of the androgen receptor[4][9]. The chloro-substitution on our target molecule may enhance this activity[4].

Caption: Hypothesized androgen receptor antagonism pathway.

Hypothesis 2: Anti-inflammatory Action through COX-2 Inhibition

Several benzophenone derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway[5].

Caption: Hypothesized COX-2 inhibition pathway for anti-inflammatory effects.

Hypothesis 3: Anticancer Activity via Microtubule Disruption

Certain benzophenone derivatives have been shown to inhibit the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells[10].

Caption: Hypothesized mechanism of anticancer activity via microtubule disruption.

Experimental Workflows for Mechanistic Elucidation

The following section provides detailed, step-by-step protocols for testing the aforementioned hypotheses. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Workflow 1: Initial Cytotoxicity and Biological Activity Screening

The first step is to determine if the compound exhibits any biological activity and at what concentrations. The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. appchemical.com [appchemical.com]

- 8. appchemical.com [appchemical.com]

- 9. Benzophenone - Wikipedia [en.wikipedia.org]

- 10. US20090275575A1 - Benzophenone derivatives useful for inhibiting formation of microtubule - Google Patents [patents.google.com]

An In-depth Technical Guide to the Anticipated Biological Activity of 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

A Senior Application Scientist's Perspective on a Novel Benzophenone Derivative

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach. By dissecting the compound into its core components—the benzophenone scaffold, the chloro substituent, and the dioxolane moiety—we can hypothesize its likely pharmacological profile. Benzophenone derivatives are well-documented for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The inclusion of a chlorine atom can significantly modulate a molecule's lipophilicity and binding interactions, often enhancing its biological efficacy.[3][4][5] Furthermore, the dioxolane ring is a recognized pharmacophore that can improve bioavailability and ligand-target interactions.[6][7] This guide will delve into the established roles of these structural motifs to build a predictive model for the compound's mechanism of action. Detailed, field-proven experimental protocols are provided to systematically investigate these hypotheses, offering a practical roadmap for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both a theoretical framework and a practical guide for the initial characterization of this and similar novel chemical entities.

Introduction: Deconstructing a Novel Chemical Entity

The benzophenone framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological properties.[1][2] These activities range from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[1][8] The specific biological profile of a benzophenone derivative is dictated by the nature and position of its substituents.

The subject of this guide, this compound, is a novel derivative for which, to our knowledge, no biological data has been published. The structure presents three key features for analysis:

-

The Benzophenone Core: A diarylketone that serves as a versatile anchor for pharmacologically active groups.[9]

-

A Chloro Substituent: Positioned on one of the phenyl rings, this halogen can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[3][4][5]

-

A Dioxolane Moiety: A five-membered heterocyclic ring attached to the second phenyl ring. This group can act as a carbonyl protectant in synthesis and, more importantly, can influence solubility and interactions with biological targets.[6][10][11]

This guide will proceed by first examining the known biological landscape of each of these components to construct a data-driven hypothesis for the integrated activity of the full molecule.

Structure-Activity Relationship (SAR) Analysis and Hypothesized Biological Activity

The Benzophenone Scaffold: A Foundation of Diverse Bioactivity

The benzophenone scaffold is a well-established pharmacophore. Its derivatives have been reported to exhibit a multitude of biological effects, making it a frequent starting point for drug discovery programs.[1][2]

Table 1: Reported Biological Activities of Benzophenone Derivatives

| Biological Activity | Description | Key Molecular Targets (Examples) |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis.[8] | Tubulin polymerization, various kinases, DNA interaction.[8][9] |

| Anti-inflammatory | Reduction of pro-inflammatory cytokine production.[2] | TNF-α, IL-1β, IL-6.[2] |

| Antimicrobial | Inhibition of bacterial and fungal growth.[1] | Various enzymes involved in microbial metabolism. |

| Antiviral | Inhibition of viral replication, including against HIV.[8] | Reverse transcriptase.[8] |

| Antihistamine | Antagonism of histamine H3 receptors.[12] | H3 receptor.[12] |

Given this broad activity profile, it is plausible that this compound could exhibit one or more of these effects. The specific nature of its substitutions will likely confer selectivity towards a particular target class.

The Chloro Substituent: Modulator of Potency and Pharmacokinetics

The introduction of a chlorine atom into a biologically active molecule is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[5][13] The effects of chlorination are multifaceted:

-

Increased Lipophilicity: A chlorine atom generally increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.[3]

-

Metabolic Stability: Substitution at a position susceptible to metabolic hydroxylation can block this pathway, thereby increasing the compound's half-life.[3]

-

Binding Interactions: The electronegativity and size of the chlorine atom can lead to favorable non-bonding interactions (e.g., halogen bonds) with the active site of a target protein, enhancing binding affinity.[3]

-

Electronic Effects: The electron-withdrawing nature of chlorine can alter the reactivity and electronic distribution of the aromatic rings, influencing target interactions.

Specifically, chloro-substituted benzophenones have been investigated as potent histamine H3-receptor antagonists, where halogen substitution at the meta-position led to high in vivo potency.[12] This precedent suggests that the chloro group in the target molecule could be crucial for its activity.

The Dioxolane Moiety: Enhancing "Drug-Likeness"

The 1,3-dioxolane ring is found in numerous natural and synthetic therapeutic agents.[6][7] Its inclusion can confer several advantageous properties:

-

Improved Bioactivity: The two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, potentially enhancing ligand-target interactions.[6][7]

-

Drug Delivery: Dioxolane derivatives are used in drug delivery systems to improve bioavailability and control the release of active compounds.[10]

-

Pharmaceutical Intermediate: In synthesis, the dioxolane group is often used as a protecting group for aldehydes and ketones, attesting to its stability.[11][14]

Synthetic dioxolane conjugates have shown promise in cytotoxic, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory assays.[6][7] This suggests that the dioxolane moiety in this compound is not merely a passive component but could actively contribute to its biological profile.

Integrated Hypothesis

Based on the analysis of its constituent parts, we can hypothesize that This compound is a strong candidate for possessing anticancer and/or anti-inflammatory activity. The benzophenone core provides the foundational structure for these activities, the chloro group is likely to enhance potency and cell permeability, and the dioxolane moiety may improve target binding and overall pharmacological properties.

Proposed Experimental Investigation Workflow

To systematically test the hypothesized biological activities, a tiered screening approach is recommended. This workflow ensures an efficient use of resources, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.

General Workflow Diagram

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by the title compound.

This pathway is frequently overactive in cancer. The compound could potentially bind to and inhibit the activity of AKT (also known as Protein Kinase B), preventing the downstream signaling that leads to cell proliferation and survival. This would be consistent with the cytotoxic effects observed in the primary screening assays.

Conclusion and Future Directions

While the biological activity of this compound has not yet been empirically determined, a thorough analysis of its structural components provides a strong, rational basis for targeted investigation. The combination of a proven benzophenone scaffold with potency-enhancing chloro and dioxolane moieties makes it a compelling candidate for anticancer and anti-inflammatory drug discovery programs. The experimental workflows detailed in this guide provide a clear and logical path for its initial characterization. Future work should focus on executing these primary screens, followed by more in-depth MoA studies—such as kinase profiling and cell cycle analysis—to elucidate the precise molecular targets and pathways affected by this promising novel compound.

References

-

Examples of benzophenone derivatives in the market and their uses. ResearchGate.

-

The Role of Dioxolane. Hubei Sanli Fengxiang Technology Co., Ltd.

-

The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate.

-

The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate.

-

Benzophenone. Wikipedia.

-

Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. PubMed.

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH).

-

Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. National Institutes of Health (NIH).

-

The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. NINGBO INNO PHARMCHEM CO.,LTD.

-

Influence of chlorine substituents on biological activity of chemicals: a review. ResearchGate.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH).

-

Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical.

-

How chlorine in molecules affects biological activity. Eurochlor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurochlor.org [eurochlor.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 9. Benzophenone - Wikipedia [en.wikipedia.org]

- 10. The Role of Dioxolane-Dioxolane Plant Supplier Supplier China [slchemtech.com]

- 11. nbinno.com [nbinno.com]

- 12. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

The Enduring Scaffold: A Technical Guide to Substituted Benzophenones in Modern Research

Abstract

Substituted benzophenones, a class of diaryl ketones, represent a cornerstone in organic chemistry and drug discovery. Their rigid yet tunable diaryl ketone framework serves as a privileged scaffold, leading to a vast array of applications ranging from medicinal chemistry to photochemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and photochemical applications of substituted benzophenones. We delve into the causality behind experimental choices for their synthesis and characterization, present detailed protocols for key reactions, and explore their mechanisms of action as potent biological agents and photosensitizers. Through a blend of theoretical principles and practical methodologies, this guide aims to be an essential resource for harnessing the full potential of this versatile chemical class.

Introduction: The Versatility of the Benzophenone Core

The benzophenone scaffold, characterized by a carbonyl group bridging two phenyl rings, is a deceptively simple structure that belies its remarkable chemical and biological versatility. The ability to introduce a wide variety of substituents onto one or both phenyl rings allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. This has made substituted benzophenones a focal point of research for decades, leading to their emergence as crucial components in numerous marketed drugs, photoinitiators, and molecular probes.

Naturally occurring benzophenones, often found in plants and fungi, exhibit a wide range of biological activities, including antifungal, anti-HIV, antimicrobial, and antioxidant properties. This has inspired medicinal chemists to explore synthetic derivatives, leading to the discovery of potent anticancer, anti-inflammatory, and antiviral agents. The unique photochemical properties of the benzophenone core, particularly its ability to undergo efficient intersystem crossing to a long-lived triplet state, have established it as a premier photosensitizer in organic synthesis and photobiology.

This guide will provide a holistic view of substituted benzophenones, starting with a comparative analysis of their synthetic routes, followed by an in-depth exploration of their diverse applications, complete with detailed experimental protocols and mechanistic insights.

Synthesis of Substituted Benzophenones: A Comparative Analysis

The selection of a synthetic strategy for substituted benzophenones is a critical decision that impacts yield, purity, scalability, and functional group tolerance. Here, we compare four major synthetic methodologies.

| Synthesis Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 50-90% | Lewis acid (e.g., AlCl₃), aromatic solvent | Well-established, readily available starting materials, often high-yielding. | Limited to electron-rich arenes, potential for polysubstitution, stoichiometric Lewis acid required. |

| Grignard Reaction | 60-85% | Anhydrous conditions, etheral solvents | Excellent for creating C-C bonds, versatile with various aldehydes/nitriles. | Sensitive to moisture and protic functional groups, potential for over-addition. |

| Suzuki-Miyaura Coupling | 70-95% | Palladium catalyst, base, organic solvent/water mixture | High functional group tolerance, mild reaction conditions, commercially available building blocks. | Cost of palladium catalyst, requires pre-functionalized starting materials (boronic acids/esters and halides/triflates). |

| Oxidation of Diphenylmethanes | Variable | Oxidizing agent (e.g., KMnO₄, CrO₃), solvent | Utilizes readily available starting materials. | Can require harsh oxidizing agents, potential for over-oxidation or side reactions. |

Experimental Protocols

This protocol describes the synthesis of 4-methoxybenzophenone, a common intermediate.

Step-by-Step Methodology:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add a solution of anisole (1.1 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to afford 4-methoxybenzophenone.

This protocol illustrates the synthesis of a biaryl benzophenone.

Step-by-Step Methodology:

-

In a round-bottom flask, combine 3-bromobenzophenone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenylbenzophenone.

Synthetic Workflow Diagram

Caption: Major synthetic pathways to substituted benzophenones.

Biological Activities of Substituted Benzophenones

The benzophenone scaffold is a prolific source of bioactive molecules. Strategic substitution on the phenyl rings can lead to potent and selective inhibitors of various biological targets.

Anticancer Activity

Numerous substituted benzophenones have demonstrated significant anticancer activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

A recent study reported the synthesis of a series of benzophenone derivatives, with some compounds exhibiting potent antitumor activity. For instance, one compound displayed very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC₅₀ values of 0.48, 0.82, 0.26, and 0.99 μM, respectively. Another study found that a substituted 2-hydroxybenzophenone exhibited good cytotoxic effects against three cancer cell lines with IC₅₀ values ranging from 12.09 to 26.49 μM.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Substituted Benzophenone | HL-60 (Leukemia) | 0.48 | |

| Substituted Benzophenone | A-549 (Lung Cancer) | 0.82 | |

| Substituted Benzophenone | SMMC-7721 (Hepatocarcinoma) | 0.26 | |

| Substituted Benzophenone | SW480 (Colon Cancer) | 0.99 | |

| 2,4-dimethoxybenzophenone-piperidine conjugate | K562 (Leukemia) | 1.6 - 8.0 | |

| 2-Hydroxybenzophenone derivative | MDA-MB-231 (Breast Cancer) | 12.09 - 26.49 | |

| 2-Hydroxybenzophenone derivative | T47-D (Breast Cancer) | 12.09 - 26.49 | |

| 2-Hydroxybenzophenone derivative | PC3 (Prostate Cancer) | 12.09 - 26.49 | |

| Benzophenone-1,2,3-triazole hybrid | HT-1080 (Fibrosarcoma) | - | |

| Benzophenone-1,2,3-triazole hybrid | A-549 (Lung Cancer) | - |

Anti-inflammatory Activity

Substituted benzophenones have emerged as promising anti-inflammatory agents, often acting through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX). A series of 4-aminobenzophenones were identified as potent inhibitors of TNF-α and IL-1β release, with IC₅₀ values in the low nanomolar range. These compounds were also found to be potent and selective inhibitors of p38 MAP kinase.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| 4-Aminobenzophenone derivative | TNF-α release | 4 - 6 | |

| 4-Aminobenzophenone derivative | IL-1β release | 14 - 30 | |

| 4-Aminobenzophenone derivative | p38α MAP kinase | 4 - 39 | |

| Benzoylpyridine/benzophenone | p38α MAP kinase | 14 - 21 |

Antiviral Activity

The benzophenone scaffold has also been incorporated into potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Structure-activity relationship (SAR) studies have shown that specific substitutions on the benzophenone core are crucial for high potency against both wild-type and drug-resistant HIV-1 strains. For example, a benzophenone derivative with a methyl group at the linker position was found to be a highly active inhibitor of wild-type HIV-1 with an EC₅₀ value of 2.9 nM.

Biological Signaling Pathway

Caption: Inhibition of the p38 MAP kinase pathway by substituted benzophenones.

Photochemical Applications of Substituted Benzophenones

The unique photophysical properties of benzophenones make them highly valuable in various photochemical applications. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state (S₁), which rapidly and efficiently undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state is a powerful diradical species that can initiate a variety of photochemical reactions.

[2+2] Photocycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. Benzophenones are excellent photosensitizers for this reaction. The excited triplet state of the benzophenone adds to the ground-state alkene to form a 1,4-diradical intermediate, which then cyclizes to the oxetane product. This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles.

Step-by-Step Methodology:

-

In a quartz reaction vessel, dissolve benzophenone (1.0 eq) and 2,3-dimethyl-2-butene (5.0 eq) in benzene.

-

Deoxygenate the solution by bubbling with argon for 30 minutes.

-

Irradiate the solution with a high-pressure mercury lamp (λ > 300 nm) for 24-48 hours while maintaining a low temperature (e.g., 10-15 °C) using a cooling bath.

-

Monitor the reaction progress by GC-MS.

-

After completion, remove the solvent and excess alkene under reduced pressure.

-

Purify the resulting oxetane by column chromatography on silica gel.

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular photochemical reaction of a carbonyl compound possessing a γ-hydrogen atom. The excited triplet carbonyl abstracts the γ-hydrogen, leading to the formation of a 1,4-biradical. This biradical can then undergo either cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol derivative.

Photochemical Reaction Mechanisms

Caption: Mechanism of the Norrish Type II reaction.

Analytical Characterization

The structural elucidation of substituted benzophenones relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the aromatic rings. The chemical shift of the carbonyl carbon is typically observed in the range of 190-200 ppm in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration of the ketone is observed in the range of 1640-1680 cm⁻¹.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation and information about the conformation and intermolecular interactions in the solid state.

Conclusion and Future Perspectives

Substituted benzophenones continue to be a rich source of innovation in both medicinal chemistry and organic synthesis. The inherent versatility of the benzophenone scaffold, coupled with the development of modern synthetic methodologies, ensures its continued relevance in the pursuit of novel therapeutic agents and advanced materials. Future research will likely focus on the development of more sustainable and efficient synthetic routes, the exploration of novel biological targets, and the application of their unique photochemical properties in emerging fields such as photoredox catalysis and chemical biology. The insights and protocols provided in this guide are intended to empower researchers to further unlock the potential of this remarkable class of molecules.

References

- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003

A Technical Guide to the Physicochemical Properties of Dioxolane-Substituted Benzophenones: Synthesis, Characterization, and Applications

Abstract: The benzophenone scaffold is a cornerstone in photochemistry and medicinal chemistry, prized for its unique photophysical properties.[1][2][3] The strategic introduction of substituents allows for the fine-tuning of these properties for specific applications. This guide focuses on the incorporation of the 1,3-dioxolane moiety, a heterocyclic acetal known to enhance the biological activity and modify the physicochemical characteristics of parent molecules.[4][5] We will explore the synthesis, in-depth characterization, and potential applications of dioxolane-substituted benzophenones, providing researchers, scientists, and drug development professionals with a comprehensive technical overview grounded in established experimental protocols and theoretical insights.

Introduction: Merging a Photophore with a Bioactive Modifier

1.1 The Benzophenone Core: A Versatile Photochemical Tool Benzophenone is more than a simple aromatic ketone; it is a canonical photosensitizer. Upon absorption of ultraviolet (UV) light, it efficiently undergoes intersystem crossing (ISC) from an excited singlet state (S₁) to a long-lived triplet state (T₁).[6] This triplet state is the engine of its photochemical reactivity, enabling applications such as:

-

Photoinitiators in polymer chemistry.

-

Triplet sensitizers in organic synthesis.[6]

-

Photoaffinity probes for identifying ligand-protein interactions.[7][8][9]

-

Core scaffolds for a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[1][10][11]

The electronic transitions responsible for its activity, primarily the n→π* and π→π* transitions, are sensitive to the electronic nature and position of substituents on its phenyl rings.[12][13]

1.2 The Dioxolane Moiety: A Key Modulator of Physicochemical Properties The 1,3-dioxolane ring is a cyclic acetal derived from a carbonyl compound and ethylene glycol.[14] In medicinal chemistry, its inclusion in a molecular framework is a strategic choice. The two oxygen atoms can act as hydrogen bond acceptors, potentially improving ligand-target interactions and enhancing biological efficacy.[4] Furthermore, the dioxolane group serves as a robust protecting group for aldehydes and ketones in multi-step organic synthesis and can influence properties like solubility and metabolic stability.[5][15][16]

1.3 Rationale and Applications in Drug Development Marrying the dioxolane moiety with the benzophenone core creates a hybrid structure with compelling potential. The dioxolane group can modulate the electronic properties of the benzophenone, thereby altering its photophysical behavior (e.g., absorption wavelengths, triplet state lifetime).[17] Concurrently, the benzophenone's photoreactive nature can be harnessed to create dioxolane-containing molecules for applications like:

-

Target Identification: Designing photoaffinity probes where the benzophenone group covalently crosslinks with a biological target upon UV irradiation, allowing for subsequent identification and analysis.[18][19]

-

Modulation of Bioactivity: The combined structure may exhibit novel or enhanced therapeutic properties, building upon the known bioactivities of benzophenone derivatives.[20]

Synthesis and Structural Elucidation

The synthesis of dioxolane-substituted benzophenones typically involves the reaction of a substituted benzaldehyde with a diol, such as propane-1,2-diol, in the presence of an acid catalyst.[21] An alternative approach is the Friedel-Crafts acylation, a fundamental reaction for synthesizing aromatic ketones.[1][20]

Caption: General workflow for the synthesis of dioxolane-substituted benzophenones via Friedel-Crafts acylation.

Structural confirmation is a critical, multi-step process relying on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide the carbon-hydrogen framework, confirming the successful coupling and the integrity of both the benzophenone and dioxolane moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition with high accuracy.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, notably the characteristic C=O stretch of the benzophenone ketone (typically 1640-1670 cm⁻¹) and the C-O stretches of the dioxolane ring.[22][23]

-

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides unambiguous proof of structure, offering precise data on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.[24][25][26]

Core Physicochemical Characterization

A thorough understanding of a molecule's properties requires a suite of analytical experiments. The workflow below outlines a typical characterization cascade.

Caption: Experimental and computational workflow for characterizing dioxolane-substituted benzophenones.

3.1 Spectroscopic Properties

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for studying compounds with conjugated π-systems.[27] It provides information on the electronic transitions within the molecule.[13][28][29][30]

Expert Insight: The choice of solvent is critical. Solvatochromic effects—changes in absorption maxima with solvent polarity—can reveal information about the nature of the electronic transition and specific solvent-solute interactions.[17][31] For benzophenones, comparing spectra in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., acetonitrile) is common practice.

Protocol: Determining Absorption Maxima (λ_max) and Molar Absorptivity (ε)

-

Preparation of Stock Solution: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of spectroscopic-grade solvent (e.g., acetonitrile) to create a ~1 mM stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations in the range of 10-50 µM.

-

Causality: This concentration range typically yields absorbance values between 0.1 and 1.0, the optimal range for adherence to the Beer-Lambert Law.[28]

-

-

Instrumentation & Measurement:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a matched pair of quartz cuvettes with the pure solvent to record a baseline correction.

-

Measure the absorbance of each working solution across a relevant wavelength range (e.g., 200-450 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Plot absorbance vs. concentration for each λ_max. The slope of the resulting line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε), assuming a path length (b) of 1 cm.

-

3.2 Electrochemical Analysis

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the reduction and oxidation potentials of a molecule.[32][33][34][35] For benzophenones, it provides insight into the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as the first reduction is typically a one-electron process to form a radical anion.

Protocol: Cyclic Voltammetry

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile).

-

Causality: The supporting electrolyte is necessary to ensure conductivity of the solution. The solvent must be aprotic and have a large potential window to avoid interference with the measurement.

-

-

Analyte Preparation: Dissolve the dioxolane-substituted benzophenone in the electrolyte solution to a final concentration of ~1-5 mM.

-

Cell Assembly: Assemble a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electrochemically active.

-

Measurement:

-

Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.0 V) and back.

-

Record the resulting current vs. potential to generate the cyclic voltammogram.

-

Self-Validation: Often, a standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), is added at the end of the experiment to serve as an internal reference.

-

Structure-Property Relationships & Computational Modeling

The true power of this research lies in correlating molecular structure with observed properties. For instance, placing the dioxolane group at different positions on the phenyl rings will have distinct electronic effects (inductive vs. resonance), which will manifest in the UV-Vis spectra and redox potentials.

4.1 Computational Modeling with Density Functional Theory (DFT) Computational chemistry provides invaluable insights that complement experimental data.[22][23] DFT calculations can be used to:

-

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule.[12]

-

Calculate Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO. The HOMO-LUMO gap is related to the electronic excitation energy.[12][23]

-

Predict UV-Vis Spectra: Time-dependent DFT (TD-DFT) can calculate vertical excitation energies, which correspond to the absorption maxima observed experimentally.[12][31]

-

Correlate with Experimental Data: A linear relationship is often found between the experimentally measured reduction potentials and the DFT-calculated LUMO energies.

Table 1: Hypothetical Physicochemical Data for a Dioxolane-Substituted Benzophenone

| Property | Value | Technique | Insight Provided |

| λ_max (n→π) | 345 nm | UV-Vis | Energy of the lowest singlet excited state |

| ε (at π→π max) | 15,000 M⁻¹cm⁻¹ | UV-Vis | Probability of the π→π* electronic transition |

| E_pc (1st reduction) | -1.75 V vs Fc/Fc⁺ | Cyclic Voltammetry | Energy level of the LUMO; ease of reduction |

| HOMO-LUMO Gap | 4.2 eV | DFT (B3LYP/6-31G*) | Theoretical electronic excitation energy |

Applications in Drug Development

The unique combination of photoreactivity and modulated physicochemical properties makes these compounds promising tools for drug development professionals.

5.1 Dioxolane-Benzophenones as Photoaffinity Probes Photoaffinity labeling (PAL) is a powerful technique to identify the biological targets of small molecules.[7][9] A probe is designed with three key components: a ligand to bind the target, a photoreactive group, and a reporter tag (e.g., biotin or an alkyne for click chemistry).[7][8]

The dioxolane-substituted benzophenone can act as the core of such a probe. The dioxolane can be part of the ligand structure that confers binding specificity, while the benzophenone group, upon irradiation with UV light (typically >320 nm to minimize protein damage), forms a covalent bond with nearby amino acid residues in the binding pocket.[9] This allows for the isolation and identification of the target protein.

Caption: Conceptual workflow of Photoaffinity Labeling (PAL) using a dioxolane-benzophenone probe.

Conclusion and Future Outlook